-Methoxy-[7-13C]-benzoic acid is an isotopically labeled version of 4-methoxybenzoic acid, where the carbon atom at position 7 is enriched with the stable isotope 13C. This specific enrichment allows researchers to use 4-Methoxy-[7-13C]-benzoic acid as a tracer molecule in various scientific studies.
Tracers are introduced into a system, and their fate is monitored to understand the system's behavior. In the context of 4-Methoxy-[7-13C]-benzoic acid, researchers can:
Beyond its use as a tracer, 4-Methoxy-[7-13C]-benzoic acid may find application in other scientific research areas, such as:
4-Methoxy-[7-13C]-benzoic acid is a carbon-13 labeled derivative of 4-methoxybenzoic acid, characterized by the presence of a methoxy group attached to the benzene ring and a carboxylic acid functional group. The carbon-13 isotope labeling allows for enhanced analysis in nuclear magnetic resonance spectroscopy, making it valuable for tracing molecular interactions and transformations in various scientific studies. Its molecular formula is , with a molecular weight of approximately 152.15 g/mol .
4-Methoxy-[7-13C]-benzoic acid itself likely doesn't have a specific mechanism of action. Its primary function is as a tracer molecule due to the presence of the ¹³C isotope. Researchers can incorporate this molecule into biological systems or reactions and track its fate or interaction with other molecules using the ¹³C label. This allows for the study of metabolic pathways, protein-ligand interactions, and other processes (1: )).
These reactions highlight the compound's versatility in organic synthesis and its potential applications in various chemical processes.
The compound exhibits notable biological activity, primarily acting as an inhibitor in radical polymerization processes. It interacts with oxygen and primary radicals to form peroxy radicals, which subsequently inhibit the polymerization of acrylic monomers. This action is crucial for ensuring safe manufacturing practices and the stability of acrylic compounds . Additionally, its role as a tracer in metabolic studies provides insights into biochemical pathways and interactions within biological systems.
The synthesis of 4-Methoxy-[7-13C]-benzoic acid typically involves the following steps:
This method can be adapted for industrial-scale production, emphasizing continuous monitoring and optimization to achieve high yields and purity.
4-Methoxy-[7-13C]-benzoic acid has diverse applications across various fields:
These applications demonstrate its significance in both academic research and industrial settings.
The interactions of 4-Methoxy-[7-13C]-benzoic acid are primarily studied through its role as a tracer in nuclear magnetic resonance spectroscopy. The carbon-13 isotope provides distinct signals that allow researchers to monitor molecular behavior under various conditions. Its ability to inhibit radical polymerization also highlights its interaction with other chemical species, particularly in the presence of oxygen and primary radicals .
Several compounds share structural similarities with 4-Methoxy-[7-13C]-benzoic acid, including:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Methyl 4-Methoxybenzoate | Ester derivative without carbon-13 labeling | Commonly used in organic synthesis |
Methyl 4-Hydroxybenzoate | Hydroxyl group instead of methoxy | Used as a preservative (e.g., methylparaben) |
Methyl 4-Nitrobenzoate | Nitro group instead of methoxy | Utilized in dye manufacturing |
4-Methoxybenzoic Acid | Non-labeled version | Found in various natural products |
Uniqueness: The primary distinction of 4-Methoxy-[7-13C]-benzoic acid lies in its carbon-13 labeling, which enhances its utility in nuclear magnetic resonance spectroscopy compared to its non-labeled counterparts. This feature allows for precise tracking of molecular interactions that are not possible with non-labeled compounds.
Irritant